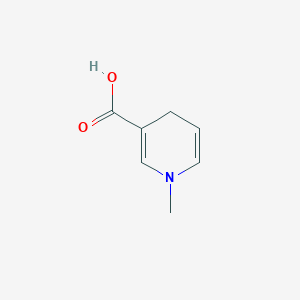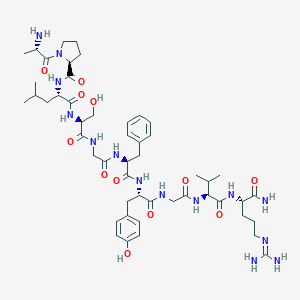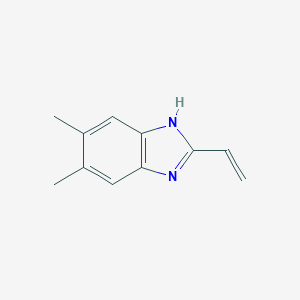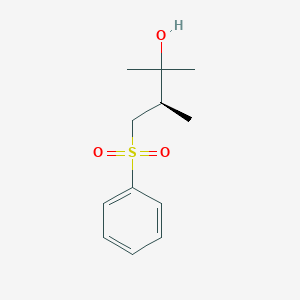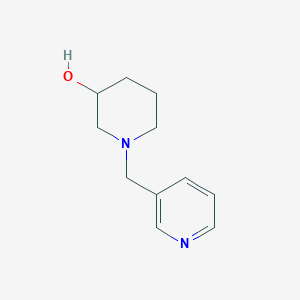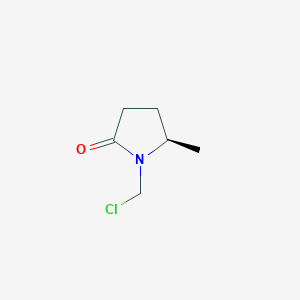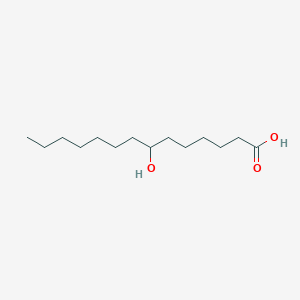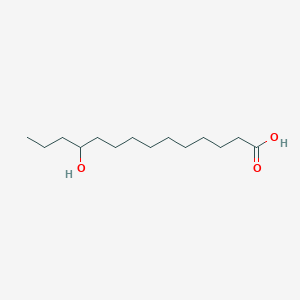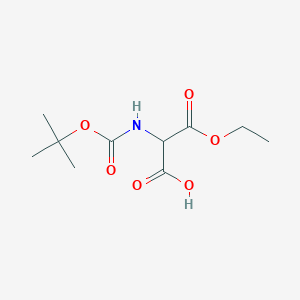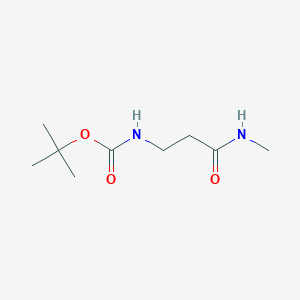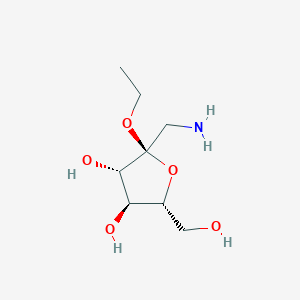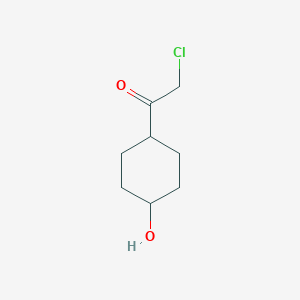
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a ketone derivative of cyclohexanol and is also known as GABOB (gamma-amino-beta-hydroxybutyric acid). The molecule has a molecular weight of 205.67 g/mol and a boiling point of 282°C.
作用机制
The mechanism of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone involves the stimulation of GABA release in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By increasing the release of GABA, GABOB can reduce neuronal activity, which can have a calming effect on the brain. This mechanism of action makes GABOB a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
生化和生理效应
Studies have shown that GABOB can have several biochemical and physiological effects on the body. GABOB can increase the levels of GABA in the brain, which can reduce neuronal activity and have a calming effect on the brain. GABOB can also increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. This makes GABOB a potential candidate for the treatment of anxiety, depression, and other mood disorders.
实验室实验的优点和局限性
One of the primary advantages of using 2-Chloro-1-(4-hydroxycyclohexyl)ethanone in lab experiments is its potential application in neuroscience research. GABOB can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, one of the limitations of using GABOB in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research purposes.
未来方向
There are several future directions for the research and application of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. One potential direction is the development of GABOB-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is the investigation of the potential side effects of GABOB, as well as its interactions with other drugs. Additionally, further research is needed to optimize the synthesis method of GABOB to improve its yield and make it more accessible for research purposes.
Conclusion:
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, further research is needed to optimize the synthesis method of GABOB and investigate its potential side effects and interactions with other drugs.
合成方法
The synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a complex process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by chlorination with thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product. The yield of this synthesis method is about 50%.
科学研究应用
2-Chloro-1-(4-hydroxycyclohexyl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that GABOB can stimulate the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
属性
CAS 编号 |
128882-64-4 |
|---|---|
产品名称 |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC 名称 |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChI 键 |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
规范 SMILES |
C1CC(CCC1C(=O)CCl)O |
同义词 |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



